Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-
Description
Contextualization of the Hydroxyiminoacetamide Structural Motif in Organic Chemistry
The hydroxyiminoacetamide motif is a significant structural unit in organic chemistry, characterized by the presence of a hydroxyimino group (C=N-OH) attached to the alpha-carbon of an acetamide (B32628). The amide linkage is one of the most fundamental functional groups in chemistry and biology, forming the backbone of polymers and appearing in approximately 25% of commercially available drugs. researchgate.net The hydroxyimino moiety, also known as an oxime, introduces specific chemical characteristics, including the potential for geometric isomerism (E/Z isomerism) around the C=N double bond.
This structural motif can serve as a versatile junction point in the synthesis of bioactive natural products. nih.gov The combination of the nucleophilic nitrogen of the amide, the electrophilic carbonyl carbon, and the acidic proton of the oxime group provides multiple sites for chemical modification. This versatility allows chemists to use hydroxyiminoacetamide scaffolds to build a diverse range of molecular architectures.
Academic Relevance and Research Trajectory of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- and Related Scaffolds
The academic relevance of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- stems from its place within the broader class of N-aryl acetamides and oximes, which are extensively studied for their biological activities. Research has shown that acetamide derivatives can possess antioxidant and potential anti-inflammatory properties. nih.gov Similarly, compounds featuring N-aryl groups have been investigated for a range of bioactivities, including antimicrobial effects and their potential as enzyme inhibitors. researchgate.netnih.gov
The specific compound, Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, is characterized by its molecular formula, C₉H₁₀N₂O₃, and a molecular weight of 194.19 g/mol . chemicalbook.com It exhibits geometric isomerism, with distinct Chemical Abstracts Service (CAS) numbers for its E and Z isomers. The presence of the methoxyphenyl group influences the electronic properties of the molecule, which can in turn affect its reactivity and biological interactions. The research trajectory for this and related scaffolds involves synthesizing libraries of derivatives by modifying the aryl substituent and exploring the resulting changes in their chemical and biological profiles.
Table 1: Chemical Identification of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- Data is interactive and can be sorted.
| Identifier | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| CAS Number (Z-isomer) | 6335-41-7 chemicalbook.com |
| CAS Number (E-isomer) | 53629-66-6 |
| InChI (Z-isomer) | InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |
| InChIKey (Z-isomer) | MDEHFNBKDPLEEJ-POHAHGRESA-N |
Spectroscopic techniques are crucial for the characterization of this compound. In Infrared (IR) spectroscopy, characteristic peaks include a C=O stretch between 1650–1700 cm⁻¹ and an N–H stretch at 3200–3350 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy typically shows aromatic protons as doublets in the δ 6.8–7.5 ppm range, while the hydroxyimino proton resonates at a distinct downfield shift of δ 10.2–11.0 ppm.
Scope and Objectives for Comprehensive Research on this Chemical Compound
Comprehensive research on Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- and its analogues encompasses several key objectives. A primary goal is the development of efficient and scalable synthetic routes to produce the compound and its derivatives. This includes the synthesis of precursors such as 2-chloro-N-(4-methoxyphenyl) acetamide. researchgate.netresearchgate.net
A second objective is the thorough structural and physicochemical characterization of these molecules. This involves utilizing techniques like X-ray crystallography to resolve ambiguities in bond lengths and angles that can arise from factors like hydrogen bonding. A detailed understanding of the three-dimensional structure and isomeric configurations is essential for interpreting the compound's reactivity and potential biological interactions.
Finally, a significant area of research focuses on exploring the potential applications of these compounds, particularly in medicinal chemistry. The objective is to investigate their biological activity by screening them in various assays. Studies on related acetamide derivatives have explored their potential as antioxidant, anti-inflammatory, and antimicrobial agents, providing a rationale for evaluating Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- for similar properties. nih.govresearchgate.net This research aims to establish structure-activity relationships (SAR), which can guide the design of new compounds with enhanced potency or selectivity. wildlife-biodiversity.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- |
| 2-chloro-N-(4-methoxyphenyl) acetamide |
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHFNBKDPLEEJ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211651 | |
| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53629-66-6, 6335-41-7 | |
| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53629-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyisonitrosoacetanilide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Glyoxylanisidide, 2-oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29562 | |
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| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Acetamide, 2 Hydroxyimino N 4 Methoxyphenyl
Established Synthetic Routes for Hydroxyiminoacetamides
The formation of the hydroxyimino functional group (C=N-OH) attached to an acetamide (B32628) backbone is a key focus in the synthesis of this and related compounds. Various strategies have been developed to achieve this transformation efficiently.
A primary and direct method for synthesizing Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- involves the reaction of a suitable precursor with hydroxylamine (B1172632). smolecule.com This pathway typically utilizes an N-substituted 2-haloacetamide as the starting material. A novel two-step synthesis for the broader class of isonitrosoacetanilides, or 2-(hydroxyimino)-N-phenylacetamides, has been developed which first involves the acylation of an aniline (B41778) derivative. This is followed by a reaction with hydroxylamine hydrochloride to yield the final product. researchgate.net This method is effective for a range of aniline derivatives, including those that are challenging to react under traditional aqueous conditions. researchgate.net The reaction of α-halocarboxylic acid amides with hydroxylamine hydrochloride in the presence of a base can also lead to the formation of the corresponding oximes through nucleophilic substitution of the halogen atom followed by oxidation. researchgate.net
Acetic anhydride (B1165640) is a key reagent in synthetic strategies that build the acetamide framework. One approach involves reacting acetic anhydride with the appropriate amine, in this case, p-anisidine (B42471) (4-methoxyaniline), and hydroxylamine under controlled conditions to form the target acetamide. smolecule.com In a related synthesis, N-(4-Methoxy-2-nitrophenyl)acetamide was synthesized by the acetylation of 4-methoxy-2-nitroaniline (B140478) using acetic anhydride in glacial acetic acid. nih.gov This highlights the utility of acetic anhydride for the acylation of substituted anilines, a crucial step in forming the N-(4-methoxyphenyl)acetamide backbone before the introduction of the hydroxyimino group. nih.gov
To enhance efficiency, reduce reaction times, and improve yields, one-pot synthetic methods have been explored. smolecule.com These approaches combine multiple reaction steps into a single procedure without isolating intermediates. For N-substituted 2-(hydroxyimino)carboxylic acid amides, one-pot transformations can be conducted in various aprotic solvents or ethanol (B145695), with yields reported to be in the range of 22% to 92%. researchgate.net Another efficient one-pot, two-step procedure has been developed for the synthesis of 2-hydroxy-N-arylacetamides starting from 2-chloro-N-arylacetamides. researchgate.net This method uses copper(II) acetate (B1210297) and a non-nucleophilic base in ethanol to first facilitate an acetate exchange with the halogen, followed by selective cleavage of the resulting ester to yield the hydroxyacetamide. researchgate.net The mechanism likely involves the formation of an enolate that coordinates with the copper catalyst. researchgate.net Such streamlined processes are advantageous in synthetic chemistry for their operational simplicity and improved resource utilization. smolecule.comresearchgate.net
The synthesis of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- relies on the availability of key precursors. A critical starting material is 2-chloro-N-(4-methoxyphenyl)acetamide. researchgate.net The synthesis of this precursor is a foundational step for subsequent reactions to introduce the hydroxyimino group. researchgate.netresearchgate.net Similarly, the synthesis of various N-arylacetamides serves as a platform for producing a diverse range of hydroxyiminoacetamide derivatives. For example, a two-step method has been developed for isonitrosoacetanilides that involves the acylation of aniline derivatives with 2,2-diacetoxyacetyl chloride before reacting with hydroxylamine hydrochloride. researchgate.net Furthermore, related E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide has been used as a precursor for producing methoxyiminoacetamide (B2934999) compounds, which are valuable in agricultural chemistry. google.com
| Precursor/Related Compound | Starting Materials | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)acetamide | p-anisidine, chloroacetyl chloride | Not specified | Not specified | researchgate.net |
| Isonitrosoacetanilides | Aniline derivatives, 2,2-diacetoxyacetyl chloride | Hydroxylamine hydrochloride | Not specified | researchgate.net |
| E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | Not fully specified | 40% aqueous methylamine, 70°C | 60.1% | google.com |
| 2-hydroxy-N-arylacetamides | 2-chloro-N-arylacetamides | Cu(OAc)₂, DIPEA, Ethanol, Reflux | Excellent yields | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-
The chemical behavior of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is dictated by the functional groups present in its structure, namely the amide linkage and the hydroxyimino group.
The amide bond within the molecule is susceptible to hydrolysis under either acidic or basic conditions. smolecule.com This reaction involves the cleavage of the carbon-nitrogen bond of the amide group. The process typically requires heating and the presence of a strong acid (like hydrochloric acid) or a strong base (like sodium hydroxide). Upon hydrolysis, the molecule would break down into 4-methoxyaniline (p-anisidine) and 2-(hydroxyimino)acetic acid. This reactivity is a characteristic feature of amides and is a fundamental transformation in organic chemistry. Procedures for synthesizing related compounds sometimes face challenges with the unintended cleavage of the amide linkage under harsh conditions, such as refluxing with hydroxide. researchgate.net
Condensation Reactions Yielding Oxime Derivatives
The formation of the hydroxyimino group in Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is typically achieved through a condensation reaction. This class of reactions involves the joining of two molecules with the elimination of a small molecule, such as water. In this context, a common precursor is 2-chloro-N-(4-methoxyphenyl)acetamide.
The synthesis of this precursor, 2-chloro-N-(4-methoxyphenyl)acetamide, can be accomplished by reacting p-anisidine with chloroacetyl chloride in the presence of a base like triethylamine, using a solvent such as acetone. This reaction yields the chlorinated acetamide intermediate.
Subsequently, the 2-chloro-N-(4-methoxyphenyl)acetamide can be reacted with a source of the oxime functionality, such as hydroxylamine hydrochloride, often in the presence of a base to neutralize the hydrochloride. The nitrogen of the hydroxylamine acts as a nucleophile, displacing the chloride ion from the alpha-carbon of the acetamide to form the desired 2-(hydroxyimino) derivative.
An alternative approach involves the oximation of a corresponding glyoxalic acid amide. This method would entail the reaction of N-(4-methoxyphenyl)-2-oxoacetamide with hydroxylamine. The carbonyl group of the glyoxalic amide readily undergoes condensation with hydroxylamine to yield the oxime product.
| Reactants | Reagents/Conditions | Product | Reaction Type |
| p-Anisidine, Chloroacetyl chloride | Triethylamine, Acetone | 2-chloro-N-(4-methoxyphenyl)acetamide | Acylation |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Hydroxylamine hydrochloride, Base | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | Nucleophilic Substitution |
| N-(4-methoxyphenyl)-2-oxoacetamide | Hydroxylamine | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | Condensation (Oximation) |
Reductive Transformations of the Hydroxyimino Group
The hydroxyimino group of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is susceptible to various reductive transformations, which can lead to the formation of corresponding amines. The reduction of oximes is a well-established method for the synthesis of primary amines.
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common method, utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can influence the efficiency and selectivity of the reduction.
Alternatively, chemical reducing agents can be used. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt are effective for the reduction of oximes to amines. The mechanism of these reductions typically involves the addition of hydride ions to the carbon-nitrogen double bond, followed by protonation to yield the amine.
It is important to note that the reduction of oximes can sometimes lead to the formation of secondary amines as byproducts. However, by carefully controlling the reaction conditions, the formation of the primary amine, 2-amino-N-(4-methoxyphenyl)acetamide, can be favored.
| Starting Material | Reducing Agent/Catalyst | Product |
| Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | H₂, Pd/C or PtO₂ or Raney Ni | 2-amino-N-(4-methoxyphenyl)acetamide |
| Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | LiAlH₄ or NaBH₄/Transition Metal Salt | 2-amino-N-(4-methoxyphenyl)acetamide |
Intramolecular Rearrangements and Cyclization Pathways (e.g., Beckmann Rearrangement Context)
The structure of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- lends itself to intramolecular rearrangements, most notably the Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgillinois.edu This acid-catalyzed reaction transforms an oxime into an amide or a lactam. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgillinois.edu For an α-hydroxyimino acetamide derivative, the Beckmann rearrangement would involve the migration of a group to the nitrogen atom, leading to a rearranged product.
In the context of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, the rearrangement would be initiated by the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the adjacent group (in this case, the N-(4-methoxyphenyl)carbamoyl group) to the electron-deficient nitrogen atom, with the simultaneous departure of the water molecule. The resulting intermediate would then be hydrolyzed to yield the final rearranged product. The specific nature of the product would depend on which group (the N-arylcarbamoyl or the hydrogen) migrates.
Furthermore, the presence of multiple functional groups in Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- and its derivatives opens up possibilities for intramolecular cyclization reactions to form various heterocyclic compounds. For instance, under appropriate conditions, the molecule could potentially undergo cyclization to form five or six-membered rings, which are common structural motifs in many biologically active compounds. The specific cyclization pathway would be dependent on the reaction conditions and the presence of suitable activating or catalytic agents.
Green Chemistry Principles and Sustainable Synthesis Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies in chemistry. The synthesis of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- can be approached with these green chemistry principles in mind.
One key aspect of green chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard. jchps.comnih.govmdpi.comnih.govchemrxiv.org Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. jchps.comnih.govmdpi.comnih.govchemrxiv.org The synthesis of the acetamide precursor or the final oximation step could potentially be optimized using microwave technology.
Solvent-free, or solid-state, reactions represent another important green chemistry approach. By eliminating the need for solvents, these methods reduce waste, minimize environmental pollution, and can lead to simpler work-up procedures. The condensation reaction to form the oxime, for example, could potentially be carried out by grinding the solid reactants together, possibly with a solid-supported catalyst.
The choice of reagents and catalysts also plays a crucial role in the greenness of a synthetic route. The use of non-toxic, recyclable catalysts and the replacement of hazardous reagents with more benign alternatives are central tenets of green chemistry. For instance, exploring solid acid catalysts for the Beckmann rearrangement instead of corrosive mineral acids would be a step towards a more sustainable process.
| Green Chemistry Principle | Application in Synthesis of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | Potential Benefits |
| Use of Alternative Energy Sources | Microwave-assisted synthesis for acylation or oximation steps. | Reduced reaction times, increased yields, potential for solvent reduction. |
| Solvent-Free Reactions | Solid-state grinding for the condensation reaction to form the oxime. | Reduced solvent waste, simpler purification, lower environmental impact. |
| Use of Safer Solvents and Reagents | Exploring the use of greener solvents (e.g., water, ethanol) and non-hazardous catalysts. | Improved safety profile, reduced toxicity, and easier waste management. |
| Catalysis | Investigating the use of recyclable solid acid catalysts for rearrangements. | Reduced waste, catalyst reusability, and potentially milder reaction conditions. |
Advanced Structural Characterization and Spectroscopic Analysis of Acetamide, 2 Hydroxyimino N 4 Methoxyphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy serves as a cornerstone for the unambiguous determination of the molecular structure of Acetamide (B32628), 2-(hydroxyimino)-N-(4-methoxyphenyl)- in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information regarding the chemical environment and connectivity of each atom can be ascertained.
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) protons would yield a sharp singlet, while the amide (N-H) and hydroxyl (O-H) protons would appear as broader singlets, with their chemical shifts being sensitive to solvent and concentration. The single proton attached to the carbon of the hydroxyimino group (CH=NOH) is also expected to produce a distinct singlet.
Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum would show distinct signals for the carbonyl carbon of the amide, the imino carbon, the two unique carbons of the phenyl ring, the ipso-carbon attached to the nitrogen, the carbon bearing the methoxy group, and the methoxy carbon itself. The chemical shifts provide insight into the hybridization and shielding of each carbon nucleus.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- Data predicted based on established NMR principles and analysis of structurally similar compounds.
¹H NMR Data (in CDCl₃, 400 MHz)| Signal | Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-Ar | ~7.50 | Doublet | 2H, Aromatic protons ortho to NH |
| H-Ar | ~6.90 | Doublet | 2H, Aromatic protons ortho to OCH₃ |
| H-amide | ~8.50 | Singlet (broad) | 1H, N-H |
| H-oxime | ~10.00 | Singlet (broad) | 1H, O-H |
| H-imine | ~7.80 | Singlet | 1H, CH=NOH |
¹³C NMR Data (in CDCl₃, 100 MHz)
| Predicted δ (ppm) | Assignment |
|---|---|
| ~160.0 | C=O (Amide) |
| ~156.5 | C-OCH₃ (Aromatic) |
| ~145.0 | C=N (Imino) |
| ~131.0 | C-NH (Aromatic) |
| ~122.0 | CH (Aromatic) |
| ~114.5 | CH (Aromatic) |
To confirm the assignments from 1D NMR and to establish definitive connectivity, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation would be between the two sets of aromatic protons on the 4-methoxyphenyl ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. Expected correlations include the aromatic protons to their respective aromatic carbons and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular fragments. Key expected correlations would include the amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic carbons, and the imine proton (CH=NOH) to the carbonyl carbon and the imino carbon.
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Intermolecular Interactions
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the molecule's functional groups, providing a characteristic fingerprint. The spectrum of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is expected to exhibit several key absorption bands that confirm its structure. The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the O-H stretch of the hydroxyimino group, likely broadened due to hydrogen bonding. The N-H stretch of the secondary amide is anticipated around 3300-3100 cm⁻¹. The highly characteristic amide I band (primarily C=O stretching) is expected near 1660 cm⁻¹, while the C=N stretch of the oxime functional group would appear in the 1650-1580 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and the asymmetric C-O-C stretch of the methoxy group would be visible around 1250 cm⁻¹.
Table 2: Expected FTIR Absorption Bands for Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3200 | O-H Stretch | Hydroxyimino (-NOH) |
| 3300-3100 | N-H Stretch | Amide (-CONH-) |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Methoxy (-OCH₃) |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1620 | C=N Stretch | Oxime |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1510 | C=C Stretch | Aromatic Ring |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is utilized to confirm the molecular weight of the compound and to elucidate its structure through the analysis of its fragmentation patterns. For Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, with a molecular formula of C₉H₁₀N₂O₃, the expected monoisotopic mass is approximately 194.07 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 194.
The fragmentation of the molecule under electron ionization (EI) is proposed to follow logical pathways characteristic of amides and aromatic ethers. A primary fragmentation would be the α-cleavage at the amide bond.
Proposed Fragmentation Pathway:
Initial Ionization: Formation of the molecular ion, [C₉H₁₀N₂O₃]⁺˙ at m/z 194.
Formation of the 4-methoxyphenyl isocyanate ion: Cleavage of the N-C(O) bond could lead to the formation of the 4-methoxyanilinium (B12549976) radical cation at m/z 123.
Formation of the acylium ion: Cleavage of the amide C-N bond can generate an acylium ion [CH=NOH-C=O]⁺ at m/z 72.
Loss of methyl radical: The molecular ion could lose a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 179.
Loss of CO: Subsequent loss of carbon monoxide from the m/z 179 fragment could produce an ion at m/z 151.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Ion Structure / Loss |
|---|---|
| 194 | [M]⁺˙ (Molecular Ion) |
| 179 | [M - •CH₃]⁺ |
| 123 | [H₂N-C₆H₄-OCH₃]⁺˙ |
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Architecture
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the title compound is not detailed, analysis of closely related N-arylacetamide structures allows for a robust prediction of its solid-state conformation. nih.gov
The molecule is expected to adopt a largely planar conformation, a feature driven by the delocalization of electrons across the phenyl ring and the amide linkage. The oxime group is anticipated to exist in the more stable E-configuration. The crystal packing would be dominated by a network of intermolecular hydrogen bonds. Specifically, the amide N-H group and the oxime O-H group can act as hydrogen bond donors, while the amide carbonyl oxygen and the oxime nitrogen can act as acceptors. This would likely lead to the formation of hydrogen-bonded chains or sheets, creating a stable supramolecular architecture.
The degree of planarity in the crystal structure is quantified by dihedral angles. The most significant dihedral angle is that between the plane of the phenyl ring and the plane of the acetamide group (-NH-C=O). In similar planar structures, this angle is typically small, indicating significant conjugation between the two systems. For analogous structures, this value can be less than 10°. nih.gov A small dihedral angle facilitates electronic communication across the molecule, which can influence its chemical and physical properties.
Table 4: Predicted Key Structural Parameters from X-ray Crystallography
| Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Oxime Geometry | E-isomer | Steric and electronic stability |
| Phenyl-Amide Dihedral Angle | < 10° | Indicates high degree of molecular planarity and conjugation |
| Primary Intermolecular Interaction | N-H···O=C Hydrogen Bond | Formation of supramolecular chains/sheets |
Identification and Characterization of Intramolecular Hydrogen Bonding Networks
The geometric parameters of this intramolecular hydrogen bond have been determined through X-ray crystallography and are detailed in the table below.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1n···N2 | 0.88 | 2.30 | 2.702 (3) | 108 |
| Table 1: Geometric Parameters of the Intramolecular Hydrogen Bond in N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide. nih.gov |
Elucidation of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing
The crystal packing of N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide is primarily governed by a network of intermolecular hydrogen bonds. A prominent interaction is the O–H⋯O hydrogen bond, which links the hydroxyimino group of one molecule to the carbonyl oxygen of an adjacent molecule. nih.gov This interaction leads to the formation of linear supramolecular chains that propagate along the b-axis of the crystal lattice. nih.gov
The geometric details of the key intermolecular interactions for the dibromo-analogue are summarized below.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O2—H2o···O1 | 0.84 | 1.83 | 2.672 (3) | 175 |
| C2—H2···N2 | 0.95 | 2.51 | 3.345 (3) | 146 |
| Table 2: Intermolecular Hydrogen Bond Geometry for N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide. nih.gov |
Conformational Isomerism in the Solid State (E/Z Isomerism)
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- exhibits geometric isomerism around the carbon-nitrogen double bond (C=N) of the hydroxyimino group, leading to the existence of E and Z isomers. The specific arrangement of the hydroxyl group relative to the rest of the acetamide backbone has significant implications for the molecule's conformation and its interaction with its environment.
In the solid state, the crystal structure of the analogous compound, N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide, reveals that the molecule adopts the E conformation about the C=N double bond [1.268 (3) Å]. nih.gov Theoretical investigations based on density functional theory (DFT) calculations for hydroxyimino compounds in general suggest that the E-isomers are typically more stable.
The two distinct geometric isomers of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- are recognized by separate identifiers in chemical databases, underscoring their distinct nature.
| Isomer | Systematic Name | CAS Number |
| E | (E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide | 53629-66-6 |
| Z | (Z)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide | 6335-41-7 |
| Table 3: Isomeric Configurations of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-. |
Computational and Theoretical Chemistry Studies of Acetamide, 2 Hydroxyimino N 4 Methoxyphenyl
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size. These calculations can elucidate electronic structure, reactivity, and other crucial chemical characteristics. researchgate.net
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For acetamide (B32628) derivatives, DFT calculations are routinely used to determine these orbital energies and the corresponding energy gap. These values are essential for predicting the molecule's behavior in chemical reactions and its electronic transition properties.
Table 1: Conceptual Data from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's capacity to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-. These descriptors provide a quantitative framework for understanding the molecule's reactivity.
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of global hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ² / (2η).
Accurate quantum chemical computations based on DFT have been performed on series of acetamide derivatives to study their local reactivity in terms of Fukui functions. researchgate.net
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer; related to the HOMO-LUMO gap. |
| Global Softness (S) | S = 1 / η | A measure of polarizability and reactivity. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential. For acetamide derivatives, MEP analysis can identify the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction and hydrogen bond formation. researchgate.net
Conformational Analysis and Tautomerism (E/Z Isomerism) via Computational Methods
The structure of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- allows for geometric isomerism around the C=N double bond of the hydroxyimino group. This results in two distinct isomers: the E (entgegen) and Z (zusammen) configurations.
Computational methods are extensively used to analyze the conformational landscape of molecules, including the relative stabilities of different isomers and rotamers. nih.gov Theoretical investigations using DFT have shown that the E-isomers of hydroxyimino compounds are often energetically more favorable than their Z-counterparts. chemrxiv.orgsemanticscholar.org By calculating the total energy of the optimized geometries of both the E and Z isomers, researchers can predict which form is more likely to be observed experimentally. These calculations can also determine the energy barriers for isomerization.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system.
For Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, MD simulations can be used to:
Investigate its conformational flexibility and how it changes over time.
Study its behavior in different solvent environments, such as water, to understand solvation effects.
Analyze its interactions with other molecules, providing a dynamic picture of intermolecular forces.
Studies on related molecules like N-methyl acetamide have demonstrated that data-driven, many-body potential energy functions can enable MD simulations with quantum-mechanical accuracy, capturing complex interactions in solution. chemrxiv.org Such simulations are crucial for understanding how the compound would behave in a physiological environment.
In Silico Prediction of Molecular Interactions with Biological Macromolecules
In silico techniques, particularly molecular docking, are powerful tools for predicting how a small molecule like Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- might interact with biological macromolecules such as proteins or DNA. biotechnologia-journal.orgekb.eg These methods are central to computational drug discovery.
The process typically involves:
Target Identification: Selecting a specific protein or enzyme that is implicated in a disease pathway.
Molecular Docking: Computationally placing the molecule (ligand) into the binding site of the target protein. Docking algorithms score different binding poses based on factors like binding energy and intermolecular interactions.
Interaction Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.
For instance, in silico analyses of related acetamide compounds have been used to predict their antimicrobial effects by studying their interactions with enzymes like DNA ligase. nih.govresearchgate.net Similarly, other studies have used molecular docking to evaluate the potential of acetamide derivatives to interact with viral proteins, such as those from SARS-CoV-2. researchgate.net These computational predictions provide valuable hypotheses about the compound's potential biological activity that can then be tested experimentally.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- |
| N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide |
| N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides |
| N-methyl acetamide |
| 2-chloro-N-(4-methoxyphenyl)acetamide |
| 4′-acetamidechalcones |
Molecular Docking Studies for Ligand-Target Binding Modes
Molecular docking studies have been instrumental in elucidating the potential therapeutic applications of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, by predicting its binding affinity and orientation at the active site of biological targets. A notable in silico study investigated the interaction of this compound with human pancreatic alpha-amylase, an enzyme crucial for carbohydrate digestion. researchgate.net The primary objective of such studies is to understand the molecular basis of the inhibitory activity of the ligand against the target protein.
The binding affinity of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- with human pancreatic alpha-amylase was determined to be -6.2 kcal/mol. researchgate.net This negative value for the binding energy indicates a spontaneous and favorable interaction between the ligand and the enzyme. A lower binding energy generally corresponds to a more stable ligand-protein complex and, consequently, a higher inhibitory potential. The specific binding mode of the compound within the active site of the enzyme reveals key interactions with the surrounding amino acid residues, which are crucial for its inhibitory function.
Table 1: Molecular Docking Results for Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- with Human Pancreatic Alpha-Amylase
| Ligand | Target Protein | Binding Affinity (kcal/mol) |
| Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | Human Pancreatic Alpha-Amylase | -6.2 |
Data sourced from in silico studies on the anti-diabetic effect of compounds from Myristica fragrans houtt. researchgate.net
Characterization of Hydrogen Bonds and Hydrophobic Interactions at Interface
The stability of the ligand-target complex formed between Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- and human pancreatic alpha-amylase is further stabilized by a network of hydrogen bonds and hydrophobic interactions. These non-covalent interactions are fundamental to the specificity and affinity of the binding.
Hydrogen Bonding:
Analysis of the docked complex revealed the formation of two conventional hydrogen bonds between the compound and the active site residues of the enzyme. researchgate.net The oxygen atom of the methoxy (B1213986) group on the phenyl ring of the compound acts as a hydrogen bond acceptor, interacting with the hydrogen atom of the amino acid residue LYS 200. researchgate.net Additionally, the oxygen atom of the hydroxyimino group forms a hydrogen bond with the amino acid residue ASP 300. researchgate.net These hydrogen bonds play a pivotal role in anchoring the ligand within the active site and are critical for its inhibitory activity.
Table 2: Hydrogen Bond Interactions of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- with Human Pancreatic Alpha-Amylase
| Ligand Atom | Protein Residue | Bond Length (Å) |
| O (methoxy) | LYS 200 | Not Specified |
| O (hydroxyimino) | ASP 300 | Not Specified |
Details derived from computational analysis of ligand-protein interactions. researchgate.net
Hydrophobic Interactions:
Table 3: Hydrophobic Interactions of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- with Human Pancreatic Alpha-Amylase
| Ligand Moiety | Protein Residue | Interaction Type |
| Phenyl ring | TYR 62 | Pi-Sigma |
| Phenyl ring | TRP 59 | Pi-Pi T-shaped |
| Phenyl ring | ILE 235 | Pi-Alkyl |
| Phenyl ring | LEU 165 | Pi-Alkyl |
Based on in silico evaluation of anti-diabetic properties. researchgate.net
Molecular Interactions and Mechanistic Elucidation Involving Acetamide, 2 Hydroxyimino N 4 Methoxyphenyl and Its Derivatives
Fundamental Mechanisms of Enzyme-Modulator Interactions
The interaction between a small molecule modulator like Acetamide (B32628), 2-(hydroxyimino)-N-(4-methoxyphenyl)- and an enzyme is a dynamic process governed by the principles of molecular recognition. The mechanism of action involves the compound binding to specific sites on the enzyme, leading to a modulation of its catalytic activity. This modulation is a direct result of the cumulative effect of hydrogen bonds, hydrophobic interactions, and other intermolecular forces. The hydroxyimino group is a potent hydrogen bond donor and acceptor, while the methoxyphenyl group can fit into hydrophobic pockets within protein structures, thereby anchoring the molecule at the active or allosteric site.
The kinetic characterization of an enzyme modulator provides quantitative insight into its potency and mechanism of action. While specific kinetic data such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- against the enzymes discussed below are not detailed in the available research, the foundational interactions that determine these parameters are understood.
The biological activity of the compound is attributed to its interaction with various biological targets, including enzymes. For instance, derivatives of this scaffold have been investigated as inhibitors of Mur ligases. nih.gov Mur ligases exhibit an ordered kinetic mechanism, which is initiated by the binding of ATP, followed by the UDP substrate. nih.gov An inhibitor's effectiveness is determined by its ability to compete with these natural substrates, and its binding affinity is a function of the interactions it forms within the enzyme's active site. The hydroxyimino group can form crucial hydrogen bonds, and modifications to the aryl substituent can significantly alter hydrophobic interactions, thereby influencing the kinetic parameters of inhibition.
Human Pancreatic Alpha-Amylase (HPA) Human Pancreatic α-Amylase is a key enzyme in carbohydrate digestion, making it a target for managing type 2 diabetes. plos.orgnih.govresearchgate.netnih.gov Its active site contains a trio of catalytic residues: ASP197, GLU233, and ASP300. plos.orgresearchgate.netnih.gov Molecular docking studies of various inhibitors have identified other key residues that form the binding pocket and interact with ligands via hydrogen bonds and hydrophobic interactions. plos.orgnih.govresearchgate.netnih.govresearchgate.net Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- could theoretically bind in this pocket, with its hydroxyimino and amide groups acting as hydrogen bond donors/acceptors with polar residues, and the methoxyphenyl ring engaging in hydrophobic interactions.
Key Interacting Residues in the HPA Binding Site
| Residue | Role in Binding |
|---|---|
| ASP197 | Catalytic residue, potential for H-bonding |
| GLU233 | Catalytic residue, potential for H-bonding |
| ASP300 | Catalytic residue, potential for H-bonding |
| THR163 | H-bonding with inhibitors |
| ARG161 | H-bonding with inhibitors |
| ASP147 | H-bonding with inhibitors |
| GLN63 | H-bonding with inhibitors |
MurE Ligases MurE ligase, along with other Mur ligases (MurC-MurF), is an essential enzyme in the intracellular pathway of bacterial peptidoglycan biosynthesis. nih.govnih.gov This pathway is critical for bacterial survival and has no equivalent in humans, making these enzymes attractive targets for novel antibacterial agents. nih.gov The active site of MurE binds ATP and the substrate UDP-MurNAc-L-Ala-D-Glu. nih.gov Research has focused on designing inhibitors that are analogues of the D-Glutamic acid portion of the substrate. The development of dual inhibitors for both MurD and MurE ligases has been pursued, as these are consecutive enzymes in the pathway. nih.gov Structural modification of scaffolds to include D-glutamic acid-like moieties has yielded compounds with inhibitory activity against MurE from E. coli and S. aureus. nih.gov
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Ligand Binding Domain PPAR-γ is a nuclear receptor that plays a master role in adipogenesis, lipid metabolism, and insulin sensitivity. nih.govnih.gov Its ligand-binding domain (LBD) is relatively large and Y-shaped, comprising 12-13 α-helices and a small β-sheet region that form a predominantly hydrophobic pocket. nih.govmdpi.com Ligands typically bind within this pocket, stabilized by a combination of hydrophobic interactions and hydrogen bonds with specific residues. mdpi.com Diverse ligands, including fatty acids and synthetic drugs, can bind to the PPAR-γ LBD. nih.govmdpi.com The binding of a ligand often involves a polar "head" group that interacts with hydrophilic residues in one part of the pocket (Arm I) and a hydrophobic "tail" that occupies other parts of the pocket (Arms II and III). nih.gov The methoxyphenyl group of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- could serve as the hydrophobic tail, while the hydroxyimino-acetamide portion could act as the polar head, forming hydrogen bonds with key residues like Tyr473, which is critical for receptor activation. mdpi.com
The binding of a ligand to a receptor like PPAR-γ is not a simple lock-and-key event; it often induces significant conformational changes that are essential for its function. The binding of an agonist ligand into the LBD of PPAR-γ stabilizes the receptor in an "active" conformation. mdpi.com A critical event in this process is the repositioning of the C-terminal helix, known as Helix 12 (H12), which folds into a position that completes the activation function 2 (AF2) surface. mdpi.com This newly formed surface is then recognized and bound by coactivator proteins, which initiate the transcription of target genes. mdpi.com Therefore, a compound like Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- or its derivatives, by binding within the LBD and forming specific interactions, can induce or stabilize this conformational change, leading to the modulation of gene expression. The specific geometry and nature of the ligand determine the precise positioning of H12, which can result in a spectrum of activity from full agonism to partial agonism or even antagonism.
Interaction with Other Biological Targets at a Molecular Level (e.g., DNA, RNA, Proteins)
The primary molecular interactions described for Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- and its analogs are with protein targets. The compound's functional groups—the hydrogen-bonding hydroxyimino moiety and the hydrophobic methoxyphenyl ring—are well-suited for recognition by the binding pockets of enzymes and receptors. While these compounds are precursors for pharmacologically important heterocyclic compounds, the available literature does not provide evidence of direct molecular-level interactions with nucleic acids like DNA or RNA. nih.gov The mechanism of action for this class of compounds appears to be predominantly mediated through the modulation of protein function.
Chemical Derivatization and Structure Interaction Relationship Sir Studies of Acetamide, 2 Hydroxyimino N 4 Methoxyphenyl Analogs
Design and Synthesis of Novel N-Substituted, Aryl-Modified, and Hydroxyimino-Altered Derivatives
The synthesis of analogs of Acetamide (B32628), 2-(hydroxyimino)-N-(4-methoxyphenyl)- typically begins with the condensation of a substituted aniline (B41778) with a reagent that provides the 2-(hydroxyimino)acetyl moiety. A common route involves reacting the parent aniline, 4-methoxyaniline, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632). nih.gov An alternative precursor approach is the synthesis of 2-chloro-N-(4-methoxyphenyl) acetamide from 4-methoxyaniline and chloroacetyl chloride, which is then converted to the final hydroxyimino compound via reaction with hydroxylamine. researchgate.net
| Derivative Name | Modification | Reference |
|---|---|---|
| N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | Replacement of 4-methoxy with 4-chloro | amanote.com |
| (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | Replacement of 4-methoxy with 4-fluoro | |
| 2-(N-hydroxyimino)-N-(4-methylphenyl)acetamide | Replacement of 4-methoxy with 4-methyl | lab-chemicals.com |
| N-(3,5-dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide | Addition of two bromo groups at positions 3 and 5 | nih.gov |
N-Substituted Derivatives: While less commonly documented for this specific parent compound, N-substitution of the amide nitrogen represents a viable synthetic direction. This would involve either starting with an N-alkylated aniline or performing a subsequent alkylation on the amide N-H bond of the synthesized molecule. Such modifications would remove the hydrogen bond donating capability of the amide nitrogen, a crucial step in probing its role in molecular recognition.
Hydroxyimino-Altered Derivatives: The hydroxyimino group is a key functional handle that can be readily altered. Its hydroxyl group can be derivatized to form ethers or esters, such as O-acyl or O-pentafluorobenzoyl oximes. researchgate.netnsf.gov These modifications are often not designed to be final compounds but rather to activate the oxime for subsequent chemical transformations. For instance, derivatization with isonicotinoyl chloride has been employed as a strategy to enhance detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This alteration of the hydroxyimino moiety is critical for studying its contribution to biological activity and for enabling a wider range of chemical reactions. researchgate.netnsf.gov
Systematic Variation of Substituents on the Phenyl and Amide Moieties and its Influence on Molecular Interactions
Systematic variation of substituents is fundamental to understanding how molecular structure dictates function. In analogs of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, changes to the phenyl and amide moieties directly influence intermolecular forces, such as hydrogen bonding and electronic interactions, which govern the compound's behavior.
| Substituent on Phenyl Ring | General Effect | Potential Influence on Molecular Interactions |
|---|---|---|
| Electron-Withdrawing (e.g., -Cl, -F) | Decreases electron density on the ring | Increases acidity of amide N-H, potentially strengthening hydrogen bonds where the amide is a donor. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density on the ring | Increases basicity of amide carbonyl oxygen, potentially strengthening hydrogen bonds where the amide is an acceptor. |
| Bulky Groups (e.g., -Br) | Introduces steric hindrance | Can force changes in molecular conformation (e.g., torsion angles) and restrict binding to sterically constrained pockets. nih.gov |
Influence of the Amide Moiety: The amide group itself is a critical pharmacophoric element, featuring a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Any modification to the adjacent phenyl ring indirectly modulates the electronic character and, therefore, the hydrogen bonding capacity of this amide group. mdpi.com The planarity of the amide bond and its ability to participate in n-π* interactions can also contribute to the conformational stability of the molecule, influencing how it presents itself to a biological target. rsc.org
Elucidation of Structure-Interaction Relationships through Comparative Molecular Analysis
To understand the specific role of the hydroxyimino group, a comparative analysis against derivatives with altered or replaced functional groups is essential. This approach helps to dissect the contribution of its unique structural and electronic features.
The hydroxyimino group (=N-OH) is distinguished by several key properties:
Hydrogen Bonding: It can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the nitrogen lone pair).
Stereoisomerism: It exists as E and Z stereoisomers due to the C=N double bond. The orientation of the -OH group is often critical for biological activity, with the E-isomer frequently being the more stable configuration, facilitating the formation of intermolecular hydrogen bonds that can be crucial for binding or crystal packing. nih.govnih.gov
Tautomerism: Oximes can exist in tautomeric equilibrium with nitrone forms, which can influence their reactivity. nih.gov
A comparative analysis to elucidate its importance could involve synthesizing and testing the following analogs:
O-Alkyl or O-Acyl Derivatives: Replacing the hydrogen of the hydroxyl group with an alkyl or acyl moiety eliminates its hydrogen-bond-donating ability. If a significant loss of activity is observed, it strongly suggests that the molecule's interaction with its target relies on the donation of a hydrogen bond from the oxime hydroxyl. nsf.gov
Corresponding Ketone: Comparing the hydroxyimino compound to its ketone precursor (where =N-OH is replaced by =O) allows for an assessment of the entire hydroxyimino group. A ketone is only a hydrogen bond acceptor. A significant difference in activity would highlight the indispensable role of the nitrogen atom and the hydroxyl group's donor capacity.
Amide or Nitrile Analogs: Replacement of the entire 2-(hydroxyimino)acetamide moiety with structurally distinct but electronically related groups can help determine the spatial and electronic requirements of a target binding site.
Through such comparative studies, the specific interactions mediated by the hydroxyimino group—whether it be a critical hydrogen bond, a metal-chelating interaction, or a specific stereochemical orientation—can be clearly identified.
Application of Derivatization Strategies to Probe Reaction Mechanisms and Stereochemical Outcomes
Derivatization of the Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- scaffold is not only used to create new analogs for biological testing but also as a sophisticated tool to investigate and control chemical reactions.
Probing Reaction Mechanisms: A classic example of using oxime derivatization to drive a specific reaction mechanism is the Beckmann rearrangement . In this reaction, the oxime's hydroxyl group is first converted into a good leaving group, typically by treatment with an acid or an acylating agent. masterorganicchemistry.com This derivatization facilitates a rearrangement cascade, transforming the oxime into an amide. masterorganicchemistry.com This demonstrates how a targeted modification of the hydroxyimino group directly dictates the subsequent reaction pathway.
Furthermore, in transition metal catalysis, the reactivity of the oxime is often unlocked through derivatization. The N-O bond of a simple oxime is relatively inert. However, converting it to an O-acyl or O-pentafluorobenzoyl oxime derivative makes it susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). researchgate.net This process generates a highly reactive alkylideneaminopalladium(II) intermediate, which can then be guided through various synthetic pathways, including intramolecular Heck-type reactions to form complex nitrogen-containing heterocycles. researchgate.net The initial derivatization is the key step that enables the entire catalytic cycle.
Controlling Stereochemical Outcomes: The inherent stereochemistry of the oxime C=N double bond can be exploited to control the outcome of reactions. The pre-existing E or Z configuration of a derivatized oxime can determine which product is formed. For example, in certain palladium-catalyzed reactions, the E and Z isomers of the same oxime substrate have been shown to lead to completely different products. researchgate.net One isomer might undergo the desired cyclization, while the other could be led down a pathway of simple reduction. This illustrates how the fixed spatial arrangement of the derivatized hydroxyimino group can be used to direct the stereochemical course of a reaction, making it a powerful tool for stereoselective synthesis.
Emerging Research Avenues and Methodological Advances in Hydroxyiminoacetamide Chemistry
Development and Application of Novel Analytical Techniques for Structural and Mechanistic Investigations
A thorough understanding of the structure and reactivity of "Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-" is fundamental to its development. While traditional analytical methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide basic characterization, novel and advanced techniques are offering unprecedented insights into its structural nuances and reaction mechanisms.
Advanced spectroscopic methods are at the forefront of these developments. Two-dimensional NMR techniques, for instance, can be employed for the unambiguous assignment of proton and carbon signals, which is crucial for the detailed structural elucidation of complex derivatives. Furthermore, techniques like X-ray crystallography are invaluable for determining the precise three-dimensional arrangement of atoms in the solid state, providing critical information on bond lengths, angles, and intermolecular interactions.
Hyphenated analytical techniques are also playing a pivotal role. The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the separation and identification of isomers and reaction intermediates with high sensitivity and specificity. This is particularly important for studying the kinetics and mechanisms of reactions involving the hydroxyiminoacetamide scaffold. The development of new ionization techniques in mass spectrometry further enhances the ability to analyze these compounds with greater precision.
The following table summarizes key analytical techniques and their applications in the study of hydroxyiminoacetamides:
| Analytical Technique | Application | Insights Gained |
| 2D NMR Spectroscopy | Structural Elucidation | Unambiguous assignment of 1H and 13C signals, confirmation of connectivity. |
| X-ray Crystallography | Solid-State Structure Determination | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. |
| LC-MS | Isomer Separation & Mechanistic Studies | Separation of geometric isomers, identification of reaction intermediates and byproducts. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass Determination | Confirmation of elemental composition and molecular formula. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reactivity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, and the study of hydroxyiminoacetamides is no exception. These powerful computational tools are being increasingly used to accelerate the design of new derivatives and to predict their chemical reactivity and potential biological activity.
Machine learning models can be trained on existing datasets of known hydroxyiminoacetamide analogs to learn the complex relationships between their molecular structures and their physicochemical properties. These trained models can then be used to predict the properties of virtual or yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. This in silico screening approach significantly reduces the time and resources required for drug discovery and materials science research.
Furthermore, AI algorithms are being developed to predict the outcomes of chemical reactions, including the reactivity of the hydroxyiminoacetamide scaffold under various conditions. By analyzing vast amounts of reaction data, these models can help chemists to design more efficient synthetic routes and to anticipate potential side reactions. This predictive capability is invaluable for optimizing reaction conditions and for the development of novel synthetic methodologies.
Chemoinformatic Approaches for Database Mining and Advanced Structural Feature Analysis
Chemoinformatics provides the tools and techniques to navigate and analyze the vast landscape of chemical information. For "Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-" and its derivatives, chemoinformatic approaches are essential for identifying novel structural motifs and for understanding structure-activity relationships (SAR).
Database mining of large chemical libraries, such as PubChem and ZINC, can be performed to identify compounds containing the hydroxyiminoacetamide scaffold. By analyzing the structural diversity and associated biological data of these compounds, researchers can gain valuable insights into the key structural features that govern their activity. Pharmacophore modeling, a key chemoinformatic technique, can be used to define the essential three-dimensional arrangement of functional groups required for a specific biological interaction.
Advanced structural feature analysis involves the use of computational methods to quantify and compare the structural and electronic properties of different hydroxyiminoacetamide derivatives. Molecular descriptors, which are numerical representations of a molecule's properties, can be calculated and used to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new compounds based on their calculated descriptors.
Future Directions in the Fundamental Chemical Exploration of the Hydroxyiminoacetamide Scaffold and its Derivatives
The future of research on the hydroxyiminoacetamide scaffold is bright, with numerous exciting avenues for fundamental chemical exploration. A key area of focus will be the development of novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns. This will involve the exploration of new catalysts and reaction conditions to achieve greater control over stereochemistry and regioselectivity.
Another important direction is the investigation of the coordination chemistry of the hydroxyiminoacetamide scaffold with various metal ions. The resulting metal complexes may exhibit unique catalytic, electronic, or biological properties that are not observed in the parent organic molecule.
Furthermore, a deeper understanding of the photochemical and electrochemical properties of these compounds could open up new applications in areas such as materials science and sensor technology. The ability to tune these properties through synthetic modification of the scaffold will be a key area of investigation.
Finally, the continued application of advanced analytical and computational techniques will be crucial for unraveling the intricate details of the structure, reactivity, and biological activity of this versatile class of compounds. The synergy between experimental and theoretical approaches will undoubtedly lead to significant breakthroughs in the fundamental understanding and application of the hydroxyiminoacetamide scaffold and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
